molecular formula C18H22N2O3 B5854058 N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide

N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide

Cat. No.: B5854058
M. Wt: 314.4 g/mol
InChI Key: IYRHPFBDGQMIOV-UHFFFAOYSA-N
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Description

N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Ethoxy-Hydroxy Intermediate: The starting material, 3-ethoxy-2-hydroxybenzaldehyde, is synthesized through the ethoxylation of 2-hydroxybenzaldehyde.

    Amination Reaction: The intermediate is then subjected to a reductive amination reaction with 4-aminobenzylamine to form the corresponding amine.

    Acylation: The final step involves the acylation of the amine with propanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[(3-ethoxy-2-hydroxypropoxy)phenyl]-3-(methylthio)propanamide: Similar structure but with a methylthio group.

    N-[4-[(3-ethoxy-2-hydroxypropoxy)phenyl]-3-(methylthio)propanamide: Another analog with slight structural variations.

Uniqueness

N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-17(21)20-15-10-8-14(9-11-15)19-12-13-6-5-7-16(18(13)22)23-4-2/h5-11,19,22H,3-4,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRHPFBDGQMIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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